molecular formula C14H12Cl2FNO3 B12059899 Methyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate

Methyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate

Cat. No.: B12059899
M. Wt: 332.2 g/mol
InChI Key: SOERDDQRVKVCEI-GLNOBURYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclopropylamino group: This step involves the reaction of cyclopropylamine with an appropriate precursor under controlled conditions.

    Introduction of the dichloro-fluorobenzoyl group: This step involves the reaction of 2,4-dichloro-5-fluorobenzoyl chloride with the intermediate formed in the previous step.

    Esterification: The final step involves the esterification of the intermediate with methanol to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclopropylamino and benzoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((3,5-difluorophenoxy)methyl)benzoate
  • Methyl 2-(2,4-dichlorophenyl)-3-oxobutanoate

Uniqueness

Methyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H12Cl2FNO3

Molecular Weight

332.2 g/mol

IUPAC Name

methyl (Z)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate

InChI

InChI=1S/C14H12Cl2FNO3/c1-21-14(20)9(6-18-7-2-3-7)13(19)8-4-12(17)11(16)5-10(8)15/h4-7,19H,2-3H2,1H3/b13-9-,18-6?

InChI Key

SOERDDQRVKVCEI-GLNOBURYSA-N

Isomeric SMILES

COC(=O)/C(=C(/C1=CC(=C(C=C1Cl)Cl)F)\O)/C=NC2CC2

Canonical SMILES

COC(=O)C(=C(C1=CC(=C(C=C1Cl)Cl)F)O)C=NC2CC2

Origin of Product

United States

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